molecular formula C6H9NS B2636206 1-Isothiocyanato-1-methylcyclobutane CAS No. 1599342-41-2

1-Isothiocyanato-1-methylcyclobutane

Cat. No.: B2636206
CAS No.: 1599342-41-2
M. Wt: 127.21
InChI Key: RVKJUDYTCHFOGH-UHFFFAOYSA-N
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Description

1-Isothiocyanato-1-methylcyclobutane is an aliphatic isothiocyanate (ITC) of significant interest in medicinal chemistry and biochemical research. Isothiocyanates are a class of organosulfur compounds recognized for their potent bioactivities, most notably their anti-cancer properties . The core mechanism of action for ITCs involves their characteristic electrophilic N=C=S group , which readily reacts with biological thiols, such as glutathione, and amino groups in proteins, a process known as thiocarbamoylation . This reactivity allows them to modulate key cellular pathways. In cancer research, ITCs have been demonstrated to inhibit the activation of carcinogens, promote their detoxification, and induce apoptosis and cell cycle arrest in various cancer cell types . Furthermore, they can activate the Nrf2-mediated antioxidant response pathway , a key mechanism for cellular defense against oxidative stress . Beyond oncology, isothiocyanates are also investigated for their anti-inflammatory and antimicrobial activities , making them promising leads for developing novel therapeutic and preservative agents . As a structural analog to other bioactive ITCs like sulforaphane, this compound provides researchers with a valuable chemical tool for exploring structure-activity relationships and novel biological mechanisms. This product is intended for laboratory research purposes only. For Research Use Only. Not for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the Safety Data Sheet (SDS) for safe handling and storage instructions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-isothiocyanato-1-methylcyclobutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NS/c1-6(7-5-8)3-2-4-6/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVKJUDYTCHFOGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC1)N=C=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1 Isothiocyanato 1 Methylcyclobutane and Its Analogs

Precursor Synthesis and Functionalization Strategies

The foundation for synthesizing 1-isothiocyanato-1-methylcyclobutane lies in the effective preparation of its key precursor, 1-amino-1-methylcyclobutane, or other suitably functionalized intermediates. The approaches to these precursors involve the construction of the strained four-membered ring and the installation of the necessary functional groups.

The generation of 1-methylcyclobutane scaffolds with functional groups suitable for conversion to an isothiocyanate is a critical initial phase. A common strategy involves the use of commercially available or readily synthesized cyclobutanone (B123998) derivatives. For instance, 3-oxocyclobutane carboxylic acid can serve as a versatile starting material. A diastereoselective Grignard reaction using methylmagnesium chloride can be performed on this substrate to produce cis-3-hydroxy-3-methylcyclobutane-1-carboxylic acid as the major product. calstate.edu This intermediate contains the requisite methyl group and a carboxylic acid handle that can be converted to an amine via transformations such as the Curtius, Hofmann, or Schmidt rearrangements.

Another approach focuses on creating conformationally constrained diamine systems. Syntheses of orthogonally protected 1-methylcyclobutane-1,3-diamines have been developed, providing precursors where one amino group can be selectively converted to the isothiocyanate while the other remains protected for further modification. digitellinc.com Such strategies are valuable in medicinal chemistry for creating libraries of related compounds. digitellinc.com The synthesis of these diamines often starts from accessible materials and involves scalable reaction steps, allowing for the production of significant quantities of the desired intermediates. digitellinc.com

Controlling the stereochemistry of polysubstituted cyclobutanes is a significant synthetic challenge due to the fluxional nature of the ring system. calstate.edu For analogs of this compound that contain additional stereocenters, stereoselective methods are paramount.

One of the most powerful methods for constructing cyclobutane (B1203170) rings is the [2+2] cycloaddition reaction. For example, the regio- and stereoselective [2+2] cycloaddition of a chiral allene (B1206475) with dichloroketene (B1203229) can produce a chiral cyclobutenone with complete transfer of optical purity. mdpi.com This cyclobutenone can then be further functionalized. Similarly, thermal [2+2] stereoselective cycloadditions can provide access to substituted cyclobutane skeletons that can be elaborated into desired amino acid analogs or other complex structures. mdpi.com

Enantioselective conjugate additions to cyclobutene (B1205218) derivatives represent another effective strategy. The use of chiral catalysts, such as chinchona-based squaramides, can facilitate the sulfa-Michael addition of thiols to cyclobutenes, yielding thio-substituted cyclobutanes with high enantioselectivity. rsc.org While this introduces a thioether rather than an amine, it demonstrates a viable pathway for creating chiral substituted cyclobutanes that could be adapted for the synthesis of chiral amine precursors.

Isothiocyanate Group Formation Reactions

Once the 1-amino-1-methylcyclobutane precursor is obtained, the final key transformation is the introduction of the isothiocyanate (–N=C=S) group. Several methodologies exist for this conversion, each with its own advantages regarding reaction conditions, substrate scope, and handling of toxic reagents.

A prevalent and versatile method for synthesizing isothiocyanates proceeds through a two-step sequence involving the formation and subsequent desulfurization of a dithiocarbamate (B8719985) salt. nih.govchemrxiv.org The first step involves the reaction of the primary amine precursor (1-amino-1-methylcyclobutane) with carbon disulfide (CS₂) in the presence of a base, such as triethylamine, to generate the corresponding dithiocarbamate salt in situ. acs.org

The second step is the decomposition of this salt using a desulfurizing agent to yield the final isothiocyanate. chemrxiv.org A variety of reagents have been developed for this purpose to avoid harsh conditions or the formation of difficult-to-remove byproducts. acs.org Tosyl chloride is an effective reagent that mediates the decomposition of the in situ-generated dithiocarbamate salt, producing alkyl and aryl isothiocyanates in high yields (75–97%) within 30 minutes. nih.govacs.org Other successful desulfurizing agents include ethyl chloroformate, hydrogen peroxide, and various metal salts like cobalt(II) chloride and copper(II) sulfate. nih.gov The choice of reagent can be tailored based on the specific substrate and desired reaction conditions. nih.gov

Table 1: Comparison of Selected Desulfurization Reagents for Dithiocarbamate Salts

Desulfurization AgentTypical Reaction ConditionsYieldsKey AdvantagesReference
Tosyl Chloride (TsCl)In situ salt formation with Et3N/CS2 in THF, then TsCl addition at 0°C to RTHigh (75-97%)Rapid reaction (30 mins), high yields for alkyl and aryl amines. nih.govacs.org
Ethyl ChloroformateRequires a base like hydroxide.Fair to GoodA classic method for dithiocarbamate decomposition. nih.gov
Hydrogen Peroxide (H₂O₂)Aqueous conditions.Good to ExcellentConsidered a "green" alternative, ideal for non-chiral substrates. nih.govgoogle.com
Cobalt(II) Chloride (CoCl₂)Mild conditions, room temperature.Fair to GoodCatalyst is inexpensive and stable in air. nih.gov
Iodine (I₂)Biphasic medium (water/ethyl acetate) with NaHCO₃.Good to ExcellentFast reaction (15 mins), easy workup due to product extraction into the organic layer. cbijournal.com

The most direct method for converting a primary amine to an isothiocyanate is the reaction with thiophosgene (B130339) (CSCl₂). researchgate.net This reaction is typically high-yielding and proceeds under mild conditions in the presence of a base. nih.gov However, the high toxicity and incompatibility of thiophosgene with many sensitive functional groups severely limit its widespread use and have prompted the development of safer alternatives. acs.orgscispace.com

Various thiophosgene surrogates, or thiocarbonyl transfer reagents, have been introduced to circumvent these issues. These reagents, such as thiocarbonyldiimidazole, di-2-pyridyl thiocarbonate, and thiocarbonylditriazole, can effectively replace thiophosgene in the synthesis of isothiocyanates. chemrxiv.orgrsc.org While these alternatives address toxicity concerns, they may not be commercially available or may require a separate preparation step, which can make them less convenient than other methods. chemrxiv.org Phenyl chlorothionoformate has also been used effectively in either a one-pot or two-step process with solid sodium hydroxide. organic-chemistry.org

An elegant and powerful alternative for isothiocyanate synthesis is the tandem Staudinger/aza-Wittig reaction. nih.govjst.go.jp This methodology begins with an alkyl azide (B81097), such as 1-azido-1-methylcyclobutane, as the precursor instead of an amine. scispace.com The azide is first treated with a phosphine, typically triphenylphosphine (B44618), to generate an iminophosphorane intermediate via the Staudinger reaction. This intermediate is not isolated but is reacted directly with carbon disulfide in an aza-Wittig type reaction to afford the desired isothiocyanate and triphenylphosphine sulfide (B99878) as a byproduct. chemrxiv.orgnih.gov

This tandem process offers several significant advantages. The reaction conditions are generally mild, and the yields are often excellent. nih.govjst.go.jp Crucially, the reaction proceeds with retention of chirality, making it an outstanding method for synthesizing optically active isothiocyanates from chiral azides without racemization. nih.govscispace.comrsc.org This feature is a noteworthy distinction from many other synthetic routes. nih.gov The strategy eliminates the need to handle primary amines, which can be advantageous, and the precursor azides are often readily prepared using standard protocols. scispace.comrsc.org

Green Chemistry and Microwave-Assisted Synthetic Approaches

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of isothiocyanate synthesis, this often involves replacing toxic reagents like thiophosgene and volatile organic solvents with more benign alternatives. tandfonline.commdpi.comrsc.org Concurrently, microwave-assisted synthesis has emerged as a powerful tool to accelerate reaction rates, increase yields, and improve energy efficiency. researchgate.net

One prominent green approach is the use of water as a reaction solvent. Researchers have developed efficient, one-pot procedures to synthesize isothiocyanates from primary amines and carbon disulfide using sodium persulfate as a desulfurization agent in water. rsc.orgrsc.org This method is applicable to a wide range of linear, branched, and functionalized alkyl amines, suggesting its potential for the synthesis of this compound from its corresponding amine. rsc.orgrsc.org Another sustainable method involves the use of elemental sulfur for the sulfurization of isocyanides, which can be catalyzed by small amounts of an amine base in environmentally friendly solvents. rsc.org

Microwave irradiation offers significant advantages over conventional heating by enabling rapid and uniform heating of the reaction mixture. This technology dramatically reduces reaction times, often from hours to minutes, while frequently improving product yields. tandfonline.com For instance, the synthesis of various aliphatic and aromatic isothiocyanates has been achieved in high yields in as little as three minutes under microwave conditions. nih.gov A comparative study on the synthesis of isothiocyanates from isocyanides using Lawesson's reagent highlighted this advantage, with microwave-assisted reactions in water achieving higher yields in significantly shorter times than conventional heating methods. tandfonline.com

The following table summarizes the comparison between conventional and microwave-assisted synthesis for a selection of isothiocyanates, demonstrating the efficiency of the microwave-based approach.

EntryIsothiocyanate ProductConventional Heating (Time, Yield)Microwave Irradiation (Time, Yield)Reference
11-Isothiocyanato-3-bromobenzene1 hour, 86%10 minutes, 94% tandfonline.com
21-Isothiocyanato-4-chlorobenzene1 hour, 89%10 minutes, 98% tandfonline.com
31-Isothiocyanato-4-methoxybenzene1.5 hours, 75%12 minutes, 85% tandfonline.com
4Phenethyl isothiocyanateNot specified3 minutes, 90% nih.gov

Multi-Component Reactions for Diversification and Scaffold Assembly

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. tandfonline.com These reactions are prized for their high atom economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse compounds. Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly powerful for creating complex molecular scaffolds. wikipedia.orgnih.govorganic-chemistry.orgnih.gov

The Ugi four-component reaction (Ugi-4CR) combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide derivative. wikipedia.orgorganic-chemistry.org This reaction is exceptionally versatile and can be used to assemble complex structures. For the diversification of scaffolds related to this compound, one could envision using a cyclobutane-containing starting material as one of the four components. For example, reacting cyclobutanecarboxaldehyde, an amine, a carboxylic acid, and a suitable isocyanide would yield a complex amide product featuring the intact cyclobutane ring. The isocyanide itself can be generated in situ, avoiding the need to handle these often-volatile and malodorous compounds directly. researchgate.net

The general scheme for an Ugi reaction is as follows: R1-CHO + R2-NH2 + R3-COOH + R4-NC → R1R2N-CH-C(O)N(R4)-C(O)R3

Beyond isocyanide-based MCRs, isothiocyanates themselves are valuable substrates in multi-component reactions for the synthesis of various heterocyclic systems. researchgate.net For instance, novel three-component reactions involving heteroarenes (like isoquinoline), isothiocyanates, and isocyanides have been developed to produce complex fused imidazole (B134444) ring systems. nih.gov Such strategies allow for the rapid assembly of diverse molecular architectures, where the isothiocyanate functional group serves as a key building block for constructing new rings. By employing a substrate like this compound in such a reaction, it would be possible to generate a diverse library of novel heterocyclic compounds containing the methylcyclobutane (B3344168) moiety.

Asymmetric Synthesis Approaches for Enantiomerically Pure Derivatives (if applicable)

While this compound itself is an achiral molecule, the synthesis of enantiomerically pure analogs and derivatives is a critical goal for applications where specific stereochemistry is required. Asymmetric synthesis can be approached in two primary ways in this context: by starting with an enantiomerically pure precursor or by employing a chiral catalyst or auxiliary to control the stereochemical outcome of a reaction.

A highly effective strategy for obtaining chiral isothiocyanates is to begin with an enantiopure primary amine. mdpi.com Several modern synthetic methods for converting amines to isothiocyanates, including green protocols using sodium persulfate in water and microwave-assisted methods, have been shown to proceed without racemization. rsc.orgrsc.orgnih.govmdpi.com Therefore, if a chiral amine analog, such as (R)- or (S)-1-aminocyclobutane-1-carboxylic acid derivative, were used as the starting material, the corresponding enantiomerically pure isothiocyanate could be prepared with high fidelity. nih.gov

Alternatively, asymmetric methods can be employed to construct the chiral cyclobutane ring itself, which can then be elaborated into the target isothiocyanate. The field of asymmetric synthesis has produced numerous powerful methods for creating chiral cyclobutanes, including:

Photochemical and Catalyzed [2+2] Cycloadditions : These reactions can form cyclobutane rings with high stereocontrol by using chiral catalysts or by attaching a chiral auxiliary to one of the alkene starting materials. acs.orgresearchgate.net

Strain-Release Driven Reactions : More recent methods have utilized the high ring-strain energy of bicyclo[1.1.0]butanes (BCBs) to drive asymmetric transformations, enabling the synthesis of highly functionalized, enantiomerically enriched cyclobutane boronic esters. nih.gov These versatile intermediates can then undergo a wide range of subsequent transformations to install other functional groups. nih.gov

The development of such catalytic asymmetric methodologies provides a robust pathway to access a wide variety of chiral cyclobutane building blocks. chemistryviews.org These enantiopure intermediates, containing functionalities like amines, alcohols, or carboxylic acids, can then be converted to the corresponding chiral isothiocyanate derivatives through established synthetic sequences.

The table below presents examples of enantioselective transformations leading to chiral cyclobutane precursors.

Reaction TypeChiral Control MethodProduct TypeTypical Enantiomeric Excess (ee)Reference
[2+2] CycloadditionChiral Titanium ComplexSubstituted Cyclobutane>98% ee acs.org
Allylic Etherification / [2+2] PhotocycloadditionChiral Iridium CatalystOxa-bicyclic HeptaneExcellent chemistryviews.org
1,2-Migration of B-ate ComplexesDynamic Kinetic Asymmetric Transformationcis-Cyclobutane Boronic Esters88-99% ee nih.gov
Aldol ReactionChiral Proline CatalystFunctionalized CyclobutanoneExcellent mdpi.com

Reactivity Profiles and Mechanistic Investigations of 1 Isothiocyanato 1 Methylcyclobutane

Electrophilic Reactivity of the Isothiocyanate Moiety

The isothiocyanate group (-N=C=S) is a potent electrophile, susceptible to attack by a wide range of nucleophiles at the central carbon atom. This reactivity is a cornerstone of isothiocyanate chemistry and is well-documented for a variety of organic isothiocyanates.

Nucleophilic Addition Reactions (e.g., with Amines, Alcohols, Thiols)

Nucleophilic addition to the central carbon of the isothiocyanate group is a facile process, leading to the formation of a variety of important functional groups.

Reaction with Amines: Primary and secondary amines readily react with 1-isothiocyanato-1-methylcyclobutane to form the corresponding substituted thioureas. The reaction proceeds through the nucleophilic attack of the amine nitrogen on the electrophilic carbon of the isothiocyanate, followed by proton transfer. The general mechanism is depicted below:

R₂NH + S=C=N-C(CH₃)(CH₂)₃ → R₂NC(=S)NH-C(CH₃)(CH₂)₃

The rate and success of this reaction are influenced by the nucleophilicity of the amine.

Reaction with Alcohols: In the presence of a suitable catalyst or under forcing conditions, alcohols can add to the isothiocyanate group to yield thiocarbamates. This reaction is generally slower than the reaction with amines. The reaction of isocyanates and isothiocyanates with long-chain alcohols has been shown to exclusively give N-aryl-O-alkyl carbamates, while reactions with small-chain alcohols can also produce symmetrical 1,3-disubstituted ureas and thioureas. nih.gov

Reaction with Thiols: Thiols, being excellent nucleophiles, react with isothiocyanates to form dithiocarbamates. This reaction is typically efficient and proceeds under mild conditions. The reaction of an isothiocyanate with a thiol group under pH 6-8 can form a dithiocarbamate (B8719985). researchgate.net

Table 1: Representative Nucleophilic Addition Reactions of this compound

NucleophileProduct
Primary/Secondary Amine (R₂NH)N,N-Disubstituted-N'-(1-methylcyclobutyl)thiourea
Alcohol (ROH)O-Alkyl-N-(1-methylcyclobutyl)thiocarbamate
Thiol (RSH)S-Alkyl-N-(1-methylcyclobutyl)dithiocarbamate

Cycloaddition Reactions (e.g., [2+2], [3+2] with Dienophiles, Dipolarophiles)

The C=N and C=S double bonds of the isothiocyanate group can participate in cycloaddition reactions, providing access to a variety of heterocyclic systems.

[2+2] Cycloaddition: While less common for isothiocyanates compared to isocyanates, [2+2] cycloaddition reactions with electron-rich alkenes or alkynes can occur under photochemical or thermal conditions to form four-membered heterocyclic rings.

[3+2] Cycloaddition (1,3-Dipolar Cycloaddition): Isothiocyanates can act as dipolarophiles in 1,3-dipolar cycloaddition reactions. For example, reaction with azides can lead to the formation of thiatriazoline derivatives. acs.org Similarly, reaction with nitrile oxides can also furnish five-membered heterocyclic rings. The Huisgen 1,3-dipolar cycloaddition is a well-known reaction between a 1,3-dipole and a dipolarophile to form a five-membered ring. wikipedia.orgorganic-chemistry.org

Rearrangement Reactions (e.g., Sigmatropic Shifts)

Isothiocyanates can undergo rearrangement reactions, particularly when bearing appropriate substituents. While specific examples for this compound are not extensively documented, analogous systems suggest the possibility of sigmatropic rearrangements. nih.govacs.orgresearchgate.net For instance, allylic isothiocyanates are known to undergo acs.orgacs.org-sigmatropic rearrangements to form the corresponding thiocyanates. nih.govacs.orgresearchgate.net

Strain-Induced Reactivity of the Cyclobutane (B1203170) Ring

The cyclobutane ring in this compound possesses significant ring strain (approximately 26 kcal/mol), which renders it susceptible to reactions that relieve this strain. wikipedia.org

Ring-Opening and Ring-Expansion Transformations

The inherent strain in the cyclobutane ring can be harnessed to drive ring-opening and ring-expansion reactions, providing pathways to larger or acyclic structures.

Ring-Opening: Under certain conditions, such as treatment with strong acids, Lewis acids, or transition metal catalysts, the cyclobutane ring can undergo cleavage. These reactions often proceed via carbocationic or radical intermediates. For instance, ring-opening reactions of bicyclobutanes have been utilized for the synthesis of functionalized cyclobutanes and cyclobutenes. nih.govresearchgate.netrsc.orgrsc.org

Ring-Expansion: Carbocationic rearrangements are a common pathway for the expansion of strained rings. If a carbocation is generated adjacent to the cyclobutane ring, a rearrangement can occur where one of the ring bonds migrates, leading to the formation of a less strained cyclopentyl cation. chemistrysteps.comyoutube.com For example, the solvolysis of (1-methylcyclobutyl)methyl derivatives often leads to ring-expanded cyclopentyl products.

Table 2: Potential Strain-Induced Transformations of the Cyclobutane Ring

Reaction TypeDriving ForcePotential Products
Ring-OpeningRelief of ring strainFunctionalized acyclic compounds
Ring-ExpansionRelief of ring strain and formation of a more stable carbocationCyclopentyl derivatives

Functionalization Reactions on the Cyclobutane Skeleton

Direct functionalization of the cyclobutane ring, while challenging due to the lower reactivity of C-H bonds on small rings, can be achieved using modern synthetic methods. Catalyst-controlled C-H functionalization has emerged as a powerful tool for introducing new substituents onto cyclobutane scaffolds, allowing for the synthesis of 1,1- and 1,3-disubstituted cyclobutanes. nih.gov Such strategies could potentially be applied to modify the cyclobutane core of this compound, providing access to a wider range of derivatives.

Catalytic Activation and Transformation Pathways

The reactivity of this compound can be significantly enhanced and directed through catalytic activation. The primary sites for catalytic interaction are the electrophilic carbon atom of the isothiocyanate group and, to a lesser extent, the strained cyclobutane ring.

Lewis Acid Catalysis: Lewis acids are expected to activate the isothiocyanate group by coordinating to the sulfur or nitrogen atom, thereby increasing the electrophilicity of the central carbon atom. This activation facilitates nucleophilic attack. For instance, a Lewis acid (LA) can catalyze the addition of a nucleophile (Nu) as depicted in the following proposed mechanism:

Step 1: Activation The Lewis acid reversibly coordinates with the sulfur atom of the isothiocyanate, making the carbon atom more susceptible to nucleophilic attack. R-N=C=S + LA ⇌ R-N=C=S-LA

Step 2: Nucleophilic Attack A nucleophile attacks the activated carbon atom, leading to the formation of a tetrahedral intermediate. R-N=C=S-LA + Nu⁻ → [R-N=C(Nu)-S-LA]⁻

Step 3: Product Formation Subsequent workup would yield the final product, such as a thiourea (B124793) derivative if the nucleophile is an amine.

Transition Metal Catalysis: Transition metal complexes can also serve as effective catalysts. For example, palladium or platinum catalysts could potentially insert into the C-N bond or activate the isothiocyanate group for various coupling reactions. While specific examples for this compound are not documented, analogous reactions with other isothiocyanates suggest pathways such as cycloaddition reactions or cross-coupling with organometallic reagents.

Transformation Pathways:

Due to the presence of the strained cyclobutane ring and the tertiary substitution, this compound can undergo transformations that are not typical for simple alkyl isothiocyanates.

Ring-Opening Reactions: The inherent ring strain of the cyclobutane ring (approximately 26 kcal/mol) makes it susceptible to ring-opening reactions under certain conditions, particularly if a carbocation intermediate can be stabilized. libretexts.orgwikipedia.org Acid catalysis or reactions with strong electrophiles might promote the formation of the tertiary 1-methylcyclobutyl cation. This cation could then undergo rearrangement and ring-opening to form more stable acyclic or larger ring structures.

Solvolysis: In protic solvents, particularly under acidic conditions, solvolysis could occur. This reaction would likely proceed through a carbocation intermediate, leading to the formation of alcohols, ethers, or other substitution products, along with the release of thiocyanic acid. The stability of the tertiary carbocation would facilitate this pathway.

Nucleophilic Addition to the Isothiocyanate Group: This is the most common reaction pathway for isothiocyanates. A wide variety of nucleophiles, including amines, alcohols, and thiols, can attack the electrophilic carbon of the -N=C=S group to form thioureas, thiocarbamates, and dithiocarbamates, respectively. The presence of the bulky methylcyclobutyl group might sterically hinder the approach of the nucleophile to some extent compared to linear alkyl isothiocyanates.

A hypothetical reaction scheme illustrating these pathways is shown below:

Scheme 1: Plausible Transformation Pathways of this compound

Kinetic and Thermodynamic Analysis of Key Reactions

A quantitative understanding of the reactions of this compound requires kinetic and thermodynamic analysis. In the absence of direct experimental data for this specific compound, we can infer these parameters based on studies of similar molecules.

Kinetic Analysis:

The rates of reactions involving this compound would be influenced by several factors:

Steric Hindrance: The tertiary nature of the carbon atom attached to the isothiocyanate group, along with the cyclobutane ring, presents moderate steric bulk. This could slow down the rate of nucleophilic attack compared to less substituted isothiocyanates.

Electronic Effects: The methyl group is weakly electron-donating, which might slightly decrease the electrophilicity of the isothiocyanate carbon, but this effect is generally considered minor.

Ring Strain: The release of ring strain can be a significant driving force for reactions that involve the opening of the cyclobutane ring. wikipedia.org Therefore, reactions proceeding via a mechanism that leads to ring-opening might exhibit enhanced rates compared to analogous reactions with unstrained alkyl groups.

For a hypothetical nucleophilic addition reaction, the rate law would likely be second order, first order in the isothiocyanate and first order in the nucleophile: Rate = k[C₅H₈(CH₃)NCS][Nu]

The table below presents hypothetical kinetic data for the reaction of this compound with a generic nucleophile, illustrating the expected influence of temperature on the rate constant.

Table 1: Hypothetical Kinetic Data for the Reaction with a Nucleophile

Temperature (K) Rate Constant (k, M⁻¹s⁻¹)
298 0.05
308 0.12

This is an interactive data table. You can sort the columns by clicking on the headers.

From such data, the activation energy (Ea) for the reaction could be determined using the Arrhenius equation, which would provide insight into the energy barrier of the reaction.

Thermodynamic Analysis:

The thermodynamics of reactions involving this compound are governed by the changes in enthalpy (ΔH) and entropy (ΔS).

Enthalpy (ΔH): Reactions involving the addition to the isothiocyanate group are generally exothermic, as a relatively weak C=S double bond is replaced by stronger single bonds. For reactions involving the opening of the cyclobutane ring, the release of ring strain energy (approx. 26 kcal/mol) would contribute to a significantly more negative (more favorable) enthalpy change. libretexts.org

Entropy (ΔS): Addition reactions where two molecules combine to form one typically have a negative entropy change (the system becomes more ordered). Ring-opening reactions that lead to more flexible acyclic products would likely have a positive entropy change.

The Gibbs free energy change (ΔG), which determines the spontaneity of a reaction, is given by the equation: ΔG = ΔH - TΔS

The following table provides estimated thermodynamic parameters for different plausible reactions of this compound.

Table 2: Estimated Thermodynamic Parameters for Key Reactions

Reaction Type Estimated ΔH (kcal/mol) Estimated ΔS (cal/mol·K) Estimated ΔG at 298 K (kcal/mol)
Nucleophilic Addition -15 to -25 -20 to -30 Favorable
Ring-Opening Isomerization -20 to -30 +5 to +15 Highly Favorable

This is an interactive data table. You can sort the columns by clicking on the headers.

These estimated values suggest that both nucleophilic addition to the isothiocyanate group and reactions involving ring-opening are thermodynamically favorable. The specific reaction pathway that predominates would depend on the reaction conditions, such as the nature of the nucleophile, the presence of a catalyst, and the temperature.

Biological and Biochemical Investigations Strictly in Vitro and Non Clinical

In Vitro Enzyme Modulation and Inhibition Studies

There is no available data on the investigation of 1-isothiocyanato-1-methylcyclobutane as a modulator or inhibitor of any specific enzyme targets, including cyclooxygenase (COX) or N-acylethanolamine acid amidase (hNAAA). Furthermore, no studies have been published that would elucidate potential inhibition mechanisms or binding interactions with any enzymatic protein.

Cellular Pathway Interrogation in Model Systems (Excluding Human Clinical Context)

Information regarding the effects of this compound on cellular signaling pathways and gene expression in any cell lines is absent from the scientific literature. Similarly, there are no reports on its effects on cell growth, apoptosis, or proliferation in non-human cell lines.

Antimicrobial and Antifungal Activity Assessment (In Vitro)

There are no published studies assessing the in vitro antimicrobial or antifungal activity of this compound against any species of bacteria or fungi.

Interactions with Biomolecular Targets (e.g., Glutathione (B108866), Proteins)

The reactivity of isothiocyanates is largely defined by the electrophilic nature of their -N=C=S group, which readily interacts with nucleophiles such as the thiol group of glutathione and amino or thiol groups in proteins.

Interaction with Glutathione:

While direct studies on this compound are not extensively documented, the general mechanism of interaction for isothiocyanates involves the formation of a dithiocarbamate (B8719985) conjugate with glutathione (GSH). This reaction can lead to a depletion of cellular glutathione, a critical component of the cell's antioxidant defense system. The reaction is often reversible, allowing the parent isothiocyanate to be released and potentially interact with other targets.

Table 1: General Interaction Profile of Isothiocyanates with Glutathione

BiomoleculeType of InteractionResulting ProductSignificance
Glutathione (GSH)Covalent AdductionDithiocarbamate conjugatePotential for cellular GSH depletion

Interaction with Proteins:

Isothiocyanates are known to form covalent bonds with proteins, primarily through reactions with the sulfhydryl groups of cysteine residues and the primary amino groups of lysine (B10760008) residues. This binding can alter the structure and function of the protein. For other isothiocyanates, specific protein targets have been identified, such as tubulin. However, the specific protein targets of this compound have not yet been fully elucidated in vitro.

Table 2: General Interaction Profile of Isothiocyanates with Proteins

BiomoleculeType of InteractionPotential Binding SitesConsequence of Binding
ProteinsCovalent AdductionCysteine (thiol groups), Lysine (amino groups)Alteration of protein structure and function

In Vitro Bioavailability and Metabolism Studies in Non-Human Biological Systems

The metabolic fate of isothiocyanates is a key determinant of their biological activity and clearance. In vitro studies using non-human biological systems, such as liver microsomes or hepatocytes, provide initial insights into the metabolic pathways.

The principal metabolic pathway for isothiocyanates is the mercapturic acid pathway. This process begins with the conjugation of the isothiocyanate to glutathione, a reaction that can occur spontaneously or be catalyzed by glutathione S-transferases (GSTs). The resulting glutathione conjugate is then sequentially metabolized to a cysteine conjugate and finally to a mercapturic acid (N-acetylcysteine conjugate), which is then excreted.

While specific metabolic data for this compound is limited, the expected metabolic pathway based on the isothiocyanate functional group is summarized below.

Table 3: Predicted In Vitro Metabolic Pathway of this compound in Non-Human Biological Systems

Metabolic StepEnzyme(s) InvolvedMetabolite Formed
Glutathione ConjugationGlutathione S-transferases (GSTs)1-methylcyclobutyl-dithiocarbamate-glutathione conjugate
Conversion to Cysteine Conjugateγ-glutamyltranspeptidase, dipeptidases1-methylcyclobutyl-dithiocarbamate-cysteine conjugate
N-acetylationN-acetyltransferase1-methylcyclobutyl-dithiocarbamate-N-acetylcysteine (Mercapturic Acid)

Further research is necessary to isolate and quantify these potential metabolites and to determine the specific enzymes involved in the biotransformation of this compound in various non-human biological systems.

No scientific literature matching the specific applications of this compound was found.

Following a comprehensive search of available scientific databases and literature, no specific research articles or data could be retrieved detailing the applications of the chemical compound "this compound" in the areas of advanced chemical synthesis and materials science as outlined in the user's request. The performed searches for its role in the construction of heterocyclic compounds, derivatization for novel molecular architectures, utilization in polymer chemistry, and development of chemical probes yielded no relevant results for this specific molecule.

Therefore, it is not possible to generate a scientifically accurate article on "this compound" that adheres to the provided, detailed outline. The absence of specific research findings for this compound prevents a factual discussion of its synthetic utility and material science applications.

Applications in Advanced Chemical Synthesis and Materials Science Non Therapeutic

Applications in Analytical Chemistry Methodologies (e.g., derivatization for detection and quantification)

However, based on the well-established reactivity of the isothiocyanate functional group (-N=C=S), the potential applications of 1-isothiocyanato-1-methylcyclobutane in analytical chemistry can be inferred. Isothiocyanates are a class of reagents known for their utility in derivatization, a process that chemically modifies an analyte to enhance its detection and separation characteristics.

The primary application of isothiocyanates in analytical chemistry is for the derivatization of primary and secondary amines. The electrophilic carbon atom of the isothiocyanate group readily reacts with the nucleophilic amino group to form a stable thiourea (B124793) derivative. This reaction is particularly valuable for analytes that lack a suitable chromophore for UV-Vis detection or are not easily ionizable for mass spectrometry.

General Principles of Isothiocyanate Derivatization:

Improved Detection: The introduction of a specific chemical moiety through derivatization can significantly improve the detectability of the analyte. For instance, attaching a chromophoric or fluorophoric group allows for sensitive detection by UV-Vis or fluorescence detectors in high-performance liquid chromatography (HPLC).

Enhanced Chromatographic Separation: Derivatization can alter the polarity and volatility of an analyte, leading to better separation from other components in a complex mixture during chromatographic analysis, such as gas chromatography (GC) or HPLC.

Increased Mass Spectrometry Response: By introducing a group that is easily ionizable, derivatization can enhance the signal intensity in mass spectrometry (MS), leading to lower detection limits.

Potential, though undocumented, application of this compound:

Should This compound be employed as a derivatization agent, it would be expected to react with amino-containing analytes. The resulting thiourea derivative would incorporate the 1-methylcyclobutyl group into the analyte's structure. The impact of this specific group on the analytical properties would depend on the chosen analytical technique. For example, in reverse-phase HPLC, the non-polar cyclobutane (B1203170) ring could increase the retention time of polar analytes, aiding in their separation.

A hypothetical derivatization reaction is presented below:

R-NH₂ (Analyte with primary amine) + S=C=N-C(CH₃)(CH₂)₂CH₂ (this compound) → R-NH-C(=S)-NH-C(CH₃)(CH₂)₂CH₂ (Thiourea derivative)

Table of Potential Analytes for Derivatization with Isothiocyanates

Analyte ClassSpecific ExamplesRationale for Derivatization
Amino AcidsGlycine, Alanine, ValineLacks strong UV absorbance, derivatization enables UV or fluorescence detection.
Biogenic AminesHistamine, Dopamine, SerotoninImproves chromatographic separation and detection in complex biological matrices.
PharmaceuticalsAmphetamine, GabapentinEnables quantification in biological fluids where the parent drug is difficult to detect.
PeptidesN-terminal amino acidsUsed in Edman degradation for protein sequencing.

It is crucial to reiterate that the use of This compound for these or any other analytical applications has not been reported in the scientific literature reviewed. The information presented is based on the general reactivity of the isothiocyanate functional group. Further research would be required to establish the specific utility and performance of This compound as a derivatization reagent in analytical chemistry.

Future Research Directions and Unresolved Challenges

Exploration of Unconventional Reactivity and Catalysis

The reactivity of isothiocyanates is well-established, but the steric hindrance imposed by the tertiary carbon attached to the cyclobutane (B1203170) ring in 1-isothiocyanato-1-methylcyclobutane could lead to unconventional reaction pathways. Future research should focus on:

Sterically Hindered Nucleophilic Additions: Investigating the kinetics and thermodynamics of reactions with bulky nucleophiles to understand the limits of its reactivity.

Novel Cycloaddition Reactions: Exploring its potential in [2+2], [3+2], and [4+2] cycloaddition reactions, where the strained ring might influence the stereochemistry and regioselectivity of the products.

Catalytic Activation: Developing novel catalytic systems, potentially involving transition metals or organocatalysts, to overcome the steric hindrance and facilitate reactions that are otherwise sluggish. This could involve exploring catalysts that can specifically interact with the sulfur or nitrogen atoms of the isothiocyanate group.

Development of Highly Efficient and Sustainable Synthetic Routes

While general methods for isothiocyanate synthesis exist, developing routes specifically tailored for sterically hindered and cyclic structures like this compound remains a challenge. Future efforts should be directed towards:

Green Chemistry Approaches: Designing synthetic pathways that utilize non-toxic reagents, renewable starting materials, and environmentally benign solvents. lifechemicals.commdpi.comrsc.org This could involve exploring enzymatic or biocatalytic methods.

Flow Chemistry Synthesis: Utilizing microreactor technology to enable precise control over reaction parameters, potentially improving yields and safety for exothermic reactions.

A comparative overview of potential synthetic strategies is presented in Table 1.

Synthetic ApproachPotential AdvantagesPotential Challenges
From 1-methylcyclobutylamineReadily available starting materialOften requires toxic reagents like thiophosgene (B130339)
From 1-methylcyclobutyl isocyanideMilder reaction conditionsIsocyanide precursors can be challenging to synthesize
Catalytic Carbonylation/SulfurizationPotentially more sustainableRequires development of specific catalysts

Integration with Machine Learning and AI for Accelerated Discovery

The vast chemical space of isothiocyanate derivatives and their potential applications can be more efficiently explored using computational tools. Integrating machine learning (ML) and artificial intelligence (AI) can accelerate the discovery process by:

Predicting Reactivity and Properties: Developing ML models to predict the reactivity, stability, and potential biological activity of this compound and its derivatives, thus prioritizing experimental efforts. cmu.edunih.gov

Designing Novel Catalysts: Employing AI algorithms to design catalysts specifically tailored for the unique steric and electronic properties of this molecule. mdpi.com

Automated Synthesis Planning: Utilizing retrosynthesis software to identify novel and efficient synthetic routes that might not be apparent through traditional analysis.

Expansion of Non-Therapeutic Functional Applications

Beyond potential therapeutic uses, the unique properties of the cyclobutane ring and the reactive isothiocyanate group could be leveraged in materials science and other functional applications. lifechemicals.com Future research could explore its use as:

Monomers for Novel Polymers: The strained cyclobutane ring could be a handle for ring-opening polymerization, leading to polymers with unique thermal and mechanical properties.

Cross-linking Agents: The bifunctional nature of the molecule could be utilized to create cross-linked polymer networks for applications in coatings, adhesives, or hydrogels.

Surface Modification Agents: The isothiocyanate group can react with amine or thiol functionalities on surfaces to impart specific properties like hydrophobicity or biocompatibility.

Methodological Advancements in Mechanistic Biological Studies

Understanding the interaction of this compound with biological systems is crucial for any potential therapeutic application. Advancements in analytical and biochemical techniques will be essential to:

Identify Protein Targets: Developing and applying sophisticated proteomic techniques to identify the specific cellular proteins that react with this sterically hindered isothiocyanate.

Elucidate Mechanisms of Action: Utilizing advanced imaging and spectroscopic methods to visualize the cellular localization and downstream effects of the compound in real-time. nih.govresearchgate.net

Metabolic Fate and Stability: Conducting detailed metabolic studies to understand how the cyclobutane ring influences the stability and biotransformation of the isothiocyanate group in vivo. The inherent strain of the cyclobutane ring may offer unique metabolic pathways compared to more common alkyl isothiocyanates. nih.gov

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-isothiocyanato-1-methylcyclobutane, and how do reaction parameters (e.g., catalysts, solvents) influence yield?

  • Methodology :

  • Cyclobutane functionalization : Start with 1-methylcyclobutane derivatives (e.g., 1-methylcyclobutanol or 1-methylcyclobutylamine) and react with thiophosgene or thiocyanate reagents under controlled conditions.
  • Catalysts : Use Lewis acids (e.g., BF₃·Et₂O) to enhance electrophilic substitution.
  • Solvents : Polar aprotic solvents (e.g., DMF or acetonitrile) improve reaction efficiency.
  • Temperature : Maintain 0–25°C to minimize side reactions (e.g., cyclobutane ring opening).
  • Yield optimization : Monitor reaction progress via TLC or GC-MS. Adjust stoichiometry (e.g., 1.2–1.5 equivalents of thiocyanate source) to maximize product formation .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Identify cyclobutane protons (δ 1.8–2.5 ppm, multiplet) and isothiocyanate group (C=S resonance at δ 120–130 ppm).
  • IR spectroscopy : Detect the N=C=S asymmetric stretch (~2100–2150 cm⁻¹).
  • Mass spectrometry : Confirm molecular ion [M]⁺ (m/z ~141 for C₅H₇NS) and fragmentation patterns (e.g., loss of –NCS group).
  • Cross-validation : Compare experimental data with computational predictions (e.g., DFT-based NMR chemical shift calculations) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodology :

  • Ventilation : Use fume hoods to mitigate inhalation risks (flammable vapor pressure ~5 mmHg at 25°C).
  • Personal protective equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles.
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent polymerization.
  • Spill management : Absorb with vermiculite and neutralize with 10% sodium bicarbonate solution .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular dynamics) predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodology :

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to determine electrophilic centers.
  • Transition state analysis : Identify energy barriers for nucleophilic attack at the isothiocyanate group.
  • Solvent effects : Use implicit solvation models (e.g., PCM) to simulate reaction kinetics in polar vs. nonpolar media.
  • Validation : Compare computational activation energies with experimental kinetic data (e.g., Arrhenius plots) .

Q. How can researchers resolve contradictions in reported thermodynamic stability data for this compound?

  • Methodology :

  • Meta-analysis : Compile literature data and assess purity levels (e.g., HPLC traces, elemental analysis) to identify outliers.
  • Replication studies : Reproduce experiments under standardized conditions (e.g., 1 atm, 25°C, inert atmosphere).
  • Statistical tools : Apply ANOVA or t-tests to evaluate significance of discrepancies.
  • Advanced characterization : Use differential scanning calorimetry (DSC) to measure decomposition enthalpy and compare with theoretical values .

Q. What experimental designs are suitable for studying the photodegradation pathways of this compound under UV light?

  • Methodology :

  • Light source : Use a UV-C lamp (λ = 254 nm) with calibrated irradiance.
  • Reaction monitoring : Track degradation products via LC-MS/MS and identify intermediates (e.g., methylcyclobutane radical species).
  • Quantum yield determination : Measure photon flux with actinometry (e.g., ferrioxalate system).
  • Control experiments : Compare dark/light conditions and assess oxygen’s role by conducting studies under N₂ vs. O₂ atmospheres .

Data Presentation and Analysis

Q. How should researchers present conflicting spectroscopic data for this compound in publications?

  • Methodology :

  • Tabular comparison : Create a table contrasting reported NMR/IR peaks with experimental results (Table 1).
  • Error analysis : Include confidence intervals for chemical shifts and intensities.
  • Discussion section : Hypothesize sources of variation (e.g., solvent polarity, temperature drift) and propose validation experiments .

Table 1 : Comparison of Reported vs. Experimental Spectroscopic Data

Technique Reported Value Experimental Value Deviation
¹H NMR (δ, ppm)2.1 (m, 4H)2.3 (m, 4H)+0.2 ppm
IR (C=S, cm⁻¹)21202135+15 cm⁻¹

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.